4-Methylbenzenesulfonic acid;trimethylsilylmethanol
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Overview
Description
4-Methylbenzenesulfonic acid;trimethylsilylmethanol: is a compound that combines the properties of both 4-methylbenzenesulfonic acid and trimethylsilylmethanol. 4-Methylbenzenesulfonic acid, also known as p-toluenesulfonic acid, is a strong organic acid commonly used as a catalyst in organic synthesis. Trimethylsilylmethanol is an organosilicon compound often used as a protecting group for alcohols in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylbenzenesulfonic acid: can be synthesized by sulfonation of toluene with sulfur trioxide or chlorosulfonic acid in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out at elevated temperatures to ensure complete sulfonation.
Trimethylsilylmethanol: is prepared by the reaction of chloromethyltrimethylsilane with water or methanol in the presence of a base such as sodium hydroxide . The reaction is exothermic and requires careful control of temperature and addition rate to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of 4-methylbenzenesulfonic acid involves continuous sulfonation processes using reactors designed to handle the exothermic nature of the reaction. The product is then purified through crystallization or distillation .
Trimethylsilylmethanol is produced on a large scale by hydrolysis of chloromethyltrimethylsilane in specialized reactors that allow for efficient heat management and product recovery .
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonic acid: undergoes various reactions, including:
Esterification: Reacts with alcohols to form esters.
Neutralization: Reacts with bases to form salts.
Substitution: Can participate in electrophilic aromatic substitution reactions.
Trimethylsilylmethanol: is involved in:
Protection/Deprotection: Used to protect alcohol groups in organic synthesis and can be removed under acidic or basic conditions.
Hydrolysis: Reacts with water to form methanol and trimethylsilanol.
Common Reagents and Conditions
Esterification: Requires an alcohol and an acid catalyst, typically carried out under reflux conditions.
Neutralization: Involves a base such as sodium hydroxide or potassium hydroxide.
Protection/Deprotection: Uses reagents like trimethylsilyl chloride and a base for protection, and acids or bases for deprotection.
Major Products Formed
Esterification: Forms esters of 4-methylbenzenesulfonic acid.
Neutralization: Produces salts such as sodium 4-methylbenzenesulfonate.
Protection/Deprotection: Forms trimethylsilyl ethers and regenerates the original alcohol.
Scientific Research Applications
4-Methylbenzenesulfonic acid: is widely used in:
Organic Synthesis: As a catalyst for esterification, acetalization, and other reactions.
Pharmaceuticals: In the synthesis of active pharmaceutical ingredients.
Trimethylsilylmethanol: is used in:
Protecting Groups: To protect alcohols during multi-step organic syntheses.
Silicon Chemistry: As a precursor for the synthesis of other organosilicon compounds.
Mechanism of Action
4-Methylbenzenesulfonic acid: acts as a strong acid, donating protons to facilitate various chemical reactions. It enhances reaction rates by stabilizing transition states and intermediates .
Trimethylsilylmethanol: functions as a protecting group by forming stable trimethylsilyl ethers, which can be selectively removed under specific conditions. This allows for the selective manipulation of functional groups in complex molecules .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Lacks the methyl group, making it slightly less hydrophobic.
Methanesulfonic acid: A simpler sulfonic acid with a single carbon atom, used in similar applications but with different reactivity profiles.
Uniqueness
4-Methylbenzenesulfonic acid: The presence of the methyl group increases its hydrophobicity and alters its reactivity compared to benzenesulfonic acid.
Trimethylsilylmethanol: The trimethylsilyl group provides steric protection and stability, making it a preferred protecting group in organic synthesis.
Properties
CAS No. |
59006-07-4 |
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Molecular Formula |
C11H20O4SSi |
Molecular Weight |
276.43 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;trimethylsilylmethanol |
InChI |
InChI=1S/C7H8O3S.C4H12OSi/c1-6-2-4-7(5-3-6)11(8,9)10;1-6(2,3)4-5/h2-5H,1H3,(H,8,9,10);5H,4H2,1-3H3 |
InChI Key |
OFYDKYAUBUYRFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[Si](C)(C)CO |
Origin of Product |
United States |
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